molecular formula C8H16N2O4 B1252799 Octopinic acid CAS No. 20197-09-5

Octopinic acid

Cat. No. B1252799
CAS RN: 20197-09-5
M. Wt: 204.22 g/mol
InChI Key: ZQKXJZFWRBQTIO-RITPCOANSA-N
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Description

Octopinic acid, also known as N2-[(1R)-1-carboxyethyl]-L-ornithine, is an opine that has been found in crown gall tumors induced by the plant pathogenic bacterium A. tumefaciens . It is a derivative of the amino acid lysine .


Synthesis Analysis

The synthesis and isolation of octopinic acid and its analogues have been disclosed in a patent . The patent describes a method for their preparation and also a method of separating octopinic acid derivatives from their diastereoisomers .


Molecular Structure Analysis

Octopinic acid has a molecular formula of C8H16N2O4 . Its formal name is N2-[(1R)-1-carboxyethyl]-L-ornithine . The InChi code for octopinic acid is InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

Octopinic acid is a solid with a molecular formula of C8H16N2O4 . The SMILES string for octopinic acid is O=C(C©NC(CCCN)C(O)=O)O .

Scientific Research Applications

Plant Biology: Crown Gall Tumor Studies

Octopinic acid is a key compound found in crown gall tumors, which are induced by the plant pathogenic bacterium Agrobacterium tumefaciens . It serves as a marker for studying the interaction between plant hosts and pathogens, providing insights into the molecular mechanisms of tumor formation and plant defense responses.

Biochemistry: Opine Metabolism

In biochemistry, octopinic acid is used to study opine metabolism, particularly the role of NAD(P)H-dependent dehydrogenases . These enzymes catalyze the reductive condensation of α-ketoglutarate or pyruvate with L-arginine, and octopinic acid serves as a substrate to understand their function and regulation.

Microbial Ecology: Bacterial Opine Utilization

Research into microbial ecology utilizes octopinic acid to explore how bacteria, such as Agrobacterium species, utilize opines as a nitrogen and carbon source . This helps in understanding the ecological roles of opines and the evolutionary adaptation of bacteria in plant-associated environments.

Synthetic Biology: Gene Expression Control

Octopinic acid is involved in the control of gene expression in synthetic biology applications. The compound is part of the opine-inducible promoters used in genetic constructs to regulate the expression of target genes in response to opine presence .

Enzymology: Flavin-Containing Dehydrogenase Characterization

Studies in enzymology have characterized flavin-containing opine dehydrogenases that act on octopinic acid . These studies provide insights into the structure-function relationships of these enzymes and their potential applications in biocatalysis and industrial processes.

Agricultural Biotechnology: Transgenic Plant Development

In agricultural biotechnology, octopinic acid plays a role in the development of transgenic plants. The opine synthesis pathway genes, including those for octopinic acid, are transferred into plants to confer desired traits such as disease resistance and stress tolerance .

Chemical Synthesis: Chiral Building Blocks

Octopinic acid, due to its chiral nature, is used as a building block in chemical synthesis. It provides a framework for constructing complex molecules with specific stereochemistry, which is crucial in pharmaceutical development .

Environmental Bioremediation: Opine-Based Phytoremediation

Research into environmental bioremediation has explored the use of octopinic acid in phytoremediation strategies. Plants engineered to produce and release octopinic acid can enhance the growth and activity of beneficial microbes in contaminated soils, aiding in the breakdown of pollutants .

Mechanism of Action

Target of Action

Octopinic acid is a specific compound found in crown gall tumor tissues induced by infections with Agrobacterium species . The primary targets of octopinic acid are the well-studied NAD(P)H-dependent dehydrogenases (synthases), which catalyze the reductive condensation of α-ketoglutarate or pyruvate with L-arginine .

Mode of Action

It is known that the genesnoxB-noxA and ooxB-ooxA are considered to be involved in opine catabolism as (membrane-associated) oxidases . These genes are transferred into plant cells via a tumor-inducing (Ti) plasmid .

Biochemical Pathways

The biochemical pathways affected by octopinic acid involve the synthesis of opines, particularly nopaline and octopine . The corresponding genes are transferred into plant cells via a tumor-inducing (Ti) plasmid . In addition to the reverse oxidative reactions, the genes noxB-noxA and ooxB-ooxA are considered to be involved in opine catabolism as (membrane-associated) oxidases .

Pharmacokinetics

It is known that the compound is synthesized by nad(p)h-dependent dehydrogenases (synthases), which catalyze the reductive condensation of α-ketoglutarate or pyruvate with l-arginine .

Result of Action

The result of the action of octopinic acid is the synthesis of opines, particularly nopaline and octopine . These opines are specific compounds found in crown gall tumor tissues induced by infections with Agrobacterium species .

Action Environment

The action environment of octopinic acid is within the plant cells that have been infected with Agrobacterium species . The genes involved in the synthesis and catabolism of opines are transferred into these plant cells via a tumor-inducing (Ti) plasmid .

properties

IUPAC Name

(2S)-5-amino-2-[[(1R)-1-carboxyethyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKXJZFWRBQTIO-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N[C@@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942270
Record name N~2~-(1-Carboxyethyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20197-09-5
Record name Octopinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020197095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(1-Carboxyethyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Octopinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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